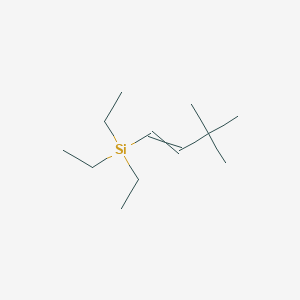
3,3-Dimethylbut-1-enyl(triethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylbut-1-enyl(triethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a 3,3-dimethylbut-1-enyl group and three ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbut-1-enyl(triethyl)silane typically involves the reaction of 3,3-dimethylbut-1-ene with triethylsilane in the presence of a catalyst. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the hydrosilylation process. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified by distillation or chromatography to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
3,3-Dimethylbut-1-enyl(triethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various organosilicon derivatives.
Substitution: New silicon-carbon bonded compounds.
科学的研究の応用
3,3-Dimethylbut-1-enyl(triethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
作用機序
The mechanism by which 3,3-Dimethylbut-1-enyl(triethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions often include the formation of reactive intermediates, such as silyl radicals or cations, which facilitate the transformation of the compound into different products.
類似化合物との比較
Similar Compounds
3,3-Dimethylbut-1-ene: A hydrocarbon with similar structural features but lacking the silicon atom.
Triethylsilane: An organosilicon compound with three ethyl groups bonded to silicon, but without the 3,3-dimethylbut-1-enyl group.
Uniqueness
3,3-Dimethylbut-1-enyl(triethyl)silane is unique due to the presence of both the 3,3-dimethylbut-1-enyl group and the triethylsilane moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.
特性
分子式 |
C12H26Si |
|---|---|
分子量 |
198.42 g/mol |
IUPAC名 |
3,3-dimethylbut-1-enyl(triethyl)silane |
InChI |
InChI=1S/C12H26Si/c1-7-13(8-2,9-3)11-10-12(4,5)6/h10-11H,7-9H2,1-6H3 |
InChIキー |
NMCXIZRJYSJQHC-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C=CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



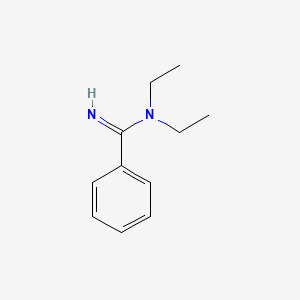
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14652422.png)
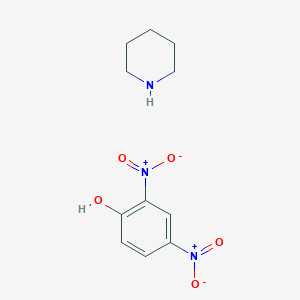
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)

![Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate](/img/structure/B14652443.png)
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)
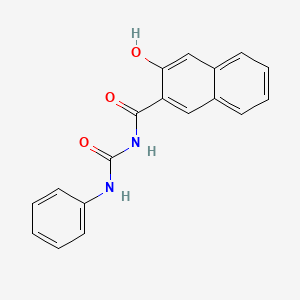
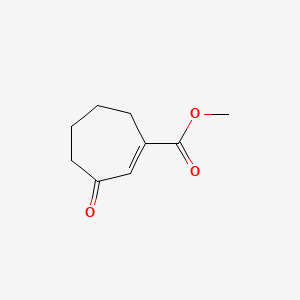
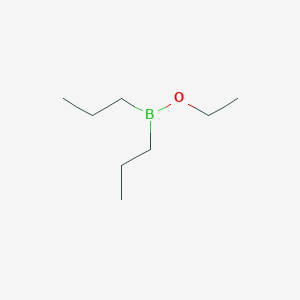

![Diethyl [1-(furan-2-yl)-2-methylpropyl]phosphonate](/img/structure/B14652471.png)
